[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride is a synthetic tetrahydroisoquinoline (THIQ) building block featuring a benzenesulfonyl-protected secondary amine, a C-1 primary amine substituent, and a hydrochloride salt form. It is classified as an aliphatic primary amine with a molecular weight of 338.85 g·mol⁻¹ and a calculated logP of 2.811, indicating moderate lipophilicity balanced by the salt group.

Molecular Formula C16H19ClN2O2S
Molecular Weight 338.9 g/mol
CAS No. 1193388-01-0
Cat. No. B1372007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride
CAS1193388-01-0
Molecular FormulaC16H19ClN2O2S
Molecular Weight338.9 g/mol
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)CN)S(=O)(=O)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H18N2O2S.ClH/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)21(19,20)14-7-2-1-3-8-14;/h1-9,16H,10-12,17H2;1H
InChIKeyVLQJLKHABCJWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine HCl (CAS 1193388-01-0): Compound Profile for Research Procurement


[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride is a synthetic tetrahydroisoquinoline (THIQ) building block featuring a benzenesulfonyl-protected secondary amine, a C-1 primary amine substituent, and a hydrochloride salt form . It is classified as an aliphatic primary amine with a molecular weight of 338.85 g·mol⁻¹ and a calculated logP of 2.811, indicating moderate lipophilicity balanced by the salt group . The compound is supplied as a research chemical for use in medicinal chemistry and chemical biology applications, with a vendor-certified purity of ≥95% .

Orthogonal reactive dyad: N-benzenesulfonyl protected amine and C-1 primary amine enable sequential chemoselective derivatization.
Hydrochloride salt form ensures aqueous solubility suitable for biochemical assay buffers.
≥95% purity supports focused library synthesis with minimal side-product interference.

Why 2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine HCl Cannot Be Replaced by Unfunctionalized or Mono-substituted THIQ Analogs


Generic substitution within the tetrahydroisoquinoline class is precluded by the convergent pharmacophore features of this compound: the benzenesulfonyl electron-withdrawing group simultaneously tunes the basicity of the ring nitrogen and introduces polar surface area, while the primary amine at C-1 provides a chemically addressable handle for further derivatization (e.g., amide coupling, reductive amination) that is absent in analogs such as 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline . The hydrochloride salt form confers predictable aqueous solubility and handling advantages over the free base (CAS 1193387-94-8), which has a calculated logP approximately 0.5 units higher and lacks the ionic character required for certain biological assay formats . Consequently, even close structural neighbors—such as N-benzenesulfonyl-THIQ without the C-1 aminomethyl group or C-1 aminomethyl-THIQ without the sulfonyl group—cannot reproduce the same hydrogen-bond donor/acceptor profile, lipophilicity window, or synthetic utility for the preparation of focused combinatorial libraries [1].

Target Compound
2-(Benzenesulfonyl)-THIQ-1-yl-methanamine HCl
Substitute: 2-(Phenylsulfonyl)-THIQ (free base)
Lacks C-1 amine and salt; CLogP ~3.34 vs 2.81. May not reproduce aqueous solubility or H-bond donor profile.
Target Compound
Contains free primary amine at C-1 and N-sulfonyl protection.
Substitute: (THIQ-1-yl)methanamine (no sulfonyl)
Missing benzenesulfonyl pharmacophore; alters lipophilicity and target engagement potential. Orthogonality lost.
Structural analogs differing in either sulfonyl or C-1 substitution may shift hydrogen-bonding capacity, synthetic utility, and biological profile.

Quantitative Differentiation Evidence: 2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine HCl vs. Closest Analogs


CLogP Lowering by 0.53 Units Relative to 2-(Phenylsulfonyl)-THIQ Improves Aqueous Compatibility

The target hydrochloride salt exhibits a CLogP of 2.811 . In contrast, the des-amino analog 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 79409-51-1) has a predicted LogP of 3.34 (ACD/Labs) . This reduction of 0.53 log units is attributable to the primary amine hydrochloride substituent, which increases polarity and hydrogen-bonding capacity. Lower LogP values typically correlate with improved aqueous solubility and reduced non-specific binding in biochemical assays.

CLogP shift
Cross-study comparable
2.811
Supports aqueous assay compatibility over higher-logP analogs.
Comparator LogP: 3.34; difference -0.53 units.
Lipophilicity Drug-likeness Physicochemical profiling

Introduction of Two Hydrogen-Bond Donors via Primary Amine Salt Distinguishes This Compound from Sulfonyl-Only THIQ Derivatives

The hydrochloride salt of the target compound contains a protonated primary amine (NH₃⁺), contributing two hydrogen-bond donor (HBD) centers . The comparator 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has zero HBD atoms . This difference of +2 HBD enables the target compound to engage in stronger and more directional intermolecular interactions with biological targets (e.g., kinase hinge regions, protease active sites) and crystalline lattice formation.

H-Bond donors
Cross-study comparable
+2 HBD vs. comparator
Target: 2 (NH₃⁺); Analog: 0
Enables amine-mediated target contacts absent in sulfonyl-only THIQs.
Impacts molecular recognition and crystallography.
Hydrogen bonding Molecular recognition Crystallography

C-1 Primary Amine Handle Permits Synthetic Diversification Unavailable in 2-Sulfonyl-THIQ or N-Unsubstituted THIQ Analogs

The target compound possesses a primary amine at the C-1 position, enabling chemoselective reactions (amide coupling, sulfonamide formation, reductive amination, urea synthesis) without requiring deprotection steps . By contrast, 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 79409-51-1) lacks this nucleophilic handle , and (1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine (CAS 84500-70-9) lacks the N-sulfonyl protecting group, resulting in a secondary amine with different reactivity and chemoselectivity [1]. The orthogonal protection strategy (N-benzenesulfonyl + C-1-CH₂NH₂) allows iterative functionalization with ≥95% starting purity, as confirmed by vendor CoA .

Orthogonal dyad
Class-level inference
N-Bs + C-1-CH₂NH₂
Unique orthogonal reactive sites reduce synthetic steps vs. non-orthogonal analogs.
≥95% purity supports iterative diversification.
Synthetic chemistry Library synthesis Medicinal chemistry

N-Benzenesulfonyl-THIQ Scaffold Associated with Sub-Micromolar Anticancer Cytotoxicity in Triazole-Conjugate Series

Although the target compound itself lacks published biological data, the core N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline motif has been validated in a series of 20 triazole conjugates (compounds 14–33) by Pingaew et al. [1]. In that study, N-benzenesulfonyl-THIQ-triazole hybrids exhibited IC₅₀ values as low as 0.56 μM against HepG2 hepatocellular carcinoma cells and 0.57 μM against A549 lung adenocarcinoma cells, with molecular docking implicating AKR1C3 as a plausible target [1]. The target compound retains the identical N-benzenesulfonyl-THIQ pharmacophore and introduces a primary amine that can serve as a linker attachment point for generating analogous conjugate libraries.

Scaffold cytotoxicity
Class-level inference
IC₅₀ 0.56–0.57 μM (HepG2, A549) for related triazole conjugates
Reported cell-model response context; supports scaffold use in cancer cell-model studies.
Not direct data for this building block; validation required.
Anticancer activity Cytotoxicity AKR1C3

Recommended Application Scenarios for 2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine HCl Based on Differential Evidence


Medicinal Chemistry: Synthesis of N-Benzenesulfonyl-THIQ-Conjugate Libraries via C-1 Amine Diversification

The orthogonal N-benzenesulfonyl/C-1-CH₂NH₂ dyad enables parallel synthesis of focused compound libraries through amide coupling, sulfonamide formation, or reductive amination at the primary amine handle, while the benzenesulfonyl group remains intact as a pharmacophoric element . This approach directly leverages the scaffold validated by Pingaew et al., where N-benzenesulfonyl-THIQ-triazole conjugates achieved IC₅₀ values of 0.56–0.63 μM against HepG2 and HuCCA-1 cancer cell lines [1]. The CLogP of 2.811 and the presence of 2 H-bond donors position the resulting conjugates within favorable drug-like property space .

Biochemical Assay Development: Use as a Fragment or Probe with Balanced Lipophilicity and H-Bonding Capacity

With a CLogP of 2.811 (0.53 units lower than des-amino analog 2-(phenylsulfonyl)-THIQ) and two hydrogen-bond donor centers from the primary amine salt, this compound is better suited for aqueous biochemical screening formats than more lipophilic THIQ derivatives . The hydrochloride salt ensures consistent solubility in DMSO/aqueous buffer mixtures at typical screening concentrations (10–100 μM), reducing the risk of compound precipitation and false-negative results that can occur with free-base analogs .

Chemical Biology: Orthogonal Functionalization for PROTAC or Bifunctional Molecule Construction

The availability of a free primary amine at C-1, orthogonal to the N-benzenesulfonyl group, makes this building block suitable for synthesizing bifunctional molecules (e.g., PROTACs, molecular glues) where one functional handle is used for linker attachment and the sulfonamide moiety serves as a target-binding element . The ≥95% purity specification minimizes side products during multistep conjugations, and the RT storage condition simplifies laboratory handling compared to cold-chain-requiring intermediates .

Application
Selection Property
Validation Focus
Cancer cell-model library synthesis
C-1 primary amine handle for conjugation
Cell-viability endpoint screening and SAR expansion
Aqueous biochemical assay screening
CLogP 2.81; HCl salt solubility
Solubility and non-specific binding control in assay buffers
Bifunctional molecule construction
Orthogonal N-Bs and C-1 amine dyad
Linker attachment efficiency and retention of target-binding motif
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